Cas no 2171607-59-1 (1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylpent-4-ynamidocyclopropane-1-carboxylic acid)

1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylpent-4-ynamidocyclopropane-1-carboxylic acid structure
2171607-59-1 structure
商品名:1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylpent-4-ynamidocyclopropane-1-carboxylic acid
CAS番号:2171607-59-1
MF:C25H24N2O5
メガワット:432.468466758728
CID:6570941
PubChem ID:165557670

1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylpent-4-ynamidocyclopropane-1-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylpent-4-ynamidocyclopropane-1-carboxylic acid
    • EN300-1559939
    • 2171607-59-1
    • 1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylpent-4-ynamido]cyclopropane-1-carboxylic acid
    • インチ: 1S/C25H24N2O5/c1-3-8-21(22(28)27(2)25(13-14-25)23(29)30)26-24(31)32-15-20-18-11-6-4-9-16(18)17-10-5-7-12-19(17)20/h1,4-7,9-12,20-21H,8,13-15H2,2H3,(H,26,31)(H,29,30)
    • InChIKey: UIUWSOPWVKMMMM-UHFFFAOYSA-N
    • ほほえんだ: OC(C1(CC1)N(C)C(C(CC#C)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O)=O

計算された属性

  • せいみつぶんしりょう: 432.16852187g/mol
  • どういたいしつりょう: 432.16852187g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 32
  • 回転可能化学結合数: 8
  • 複雑さ: 775
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.1
  • トポロジー分子極性表面積: 95.9Ų

1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylpent-4-ynamidocyclopropane-1-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1559939-0.25g
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylpent-4-ynamido]cyclopropane-1-carboxylic acid
2171607-59-1
0.25g
$3099.0 2023-06-05
Enamine
EN300-1559939-0.5g
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylpent-4-ynamido]cyclopropane-1-carboxylic acid
2171607-59-1
0.5g
$3233.0 2023-06-05
Enamine
EN300-1559939-0.05g
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylpent-4-ynamido]cyclopropane-1-carboxylic acid
2171607-59-1
0.05g
$2829.0 2023-06-05
Enamine
EN300-1559939-5000mg
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylpent-4-ynamido]cyclopropane-1-carboxylic acid
2171607-59-1
5000mg
$9769.0 2023-09-25
Enamine
EN300-1559939-2.5g
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylpent-4-ynamido]cyclopropane-1-carboxylic acid
2171607-59-1
2.5g
$6602.0 2023-06-05
Enamine
EN300-1559939-10000mg
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylpent-4-ynamido]cyclopropane-1-carboxylic acid
2171607-59-1
10000mg
$14487.0 2023-09-25
Enamine
EN300-1559939-5.0g
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylpent-4-ynamido]cyclopropane-1-carboxylic acid
2171607-59-1
5g
$9769.0 2023-06-05
Enamine
EN300-1559939-2500mg
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylpent-4-ynamido]cyclopropane-1-carboxylic acid
2171607-59-1
2500mg
$6602.0 2023-09-25
Enamine
EN300-1559939-500mg
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylpent-4-ynamido]cyclopropane-1-carboxylic acid
2171607-59-1
500mg
$3233.0 2023-09-25
Enamine
EN300-1559939-250mg
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylpent-4-ynamido]cyclopropane-1-carboxylic acid
2171607-59-1
250mg
$3099.0 2023-09-25

1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylpent-4-ynamidocyclopropane-1-carboxylic acid 関連文献

1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylpent-4-ynamidocyclopropane-1-carboxylic acidに関する追加情報

Research Brief on 1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylpent-4-ynamidocyclopropane-1-carboxylic acid (CAS: 2171607-59-1)

The compound 1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylpent-4-ynamidocyclopropane-1-carboxylic acid (CAS: 2171607-59-1) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief aims to provide an overview of the latest studies and developments related to this compound, focusing on its synthesis, biological activity, and potential applications in drug discovery.

Recent literature highlights the role of this compound as a key intermediate in the synthesis of peptide-based therapeutics. The presence of both the fluorenylmethoxycarbonyl (Fmoc) protecting group and the cyclopropane ring in its structure makes it a versatile building block for solid-phase peptide synthesis (SPPS). Researchers have successfully utilized this compound to introduce constrained amino acid analogs into peptide sequences, thereby enhancing their stability and bioactivity. The alkyne functionality further allows for click chemistry modifications, enabling the attachment of various functional groups for targeted drug delivery.

In a study published in the Journal of Medicinal Chemistry, the compound was employed to develop novel cyclopropane-containing peptidomimetics with enhanced binding affinity to specific protein targets. The results demonstrated that the incorporation of this scaffold into peptide backbones significantly improved their metabolic stability and pharmacokinetic properties. Additionally, the compound's ability to act as a Michael acceptor has been explored in the context of covalent inhibitor design, offering new avenues for the development of irreversible enzyme inhibitors.

Another area of interest is the compound's potential in prodrug design. Recent investigations have shown that the Fmoc-protected amino acid derivative can be selectively deprotected under physiological conditions, releasing active drug molecules in a controlled manner. This property is particularly valuable for improving the bioavailability of poorly soluble drugs and reducing off-target effects. Preliminary in vivo studies have shown promising results, with enhanced tumor targeting and reduced systemic toxicity observed in animal models.

Despite these advancements, challenges remain in optimizing the synthetic routes for large-scale production of this compound. Current methods often involve multi-step procedures with moderate yields, necessitating further refinement. Researchers are also exploring the use of alternative protecting groups to simplify the deprotection steps and improve overall efficiency. Collaborative efforts between academia and industry are expected to address these limitations and accelerate the translation of this compound into clinical applications.

In conclusion, 1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylpent-4-ynamidocyclopropane-1-carboxylic acid represents a promising tool in the arsenal of medicinal chemists. Its unique structural attributes and versatile reactivity make it a valuable candidate for the development of next-generation therapeutics. Future research should focus on optimizing its synthesis, expanding its applications, and evaluating its safety and efficacy in preclinical and clinical settings.

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